

Confirming the Identity of Benzoylgomisin O: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzoylgomisin O*

Cat. No.: *B591329*

[Get Quote](#)

For Immediate Release

[City, State] – October 28, 2025 – Researchers and drug development professionals now have access to a comprehensive guide for the spectroscopic identification of **Benzoylgomisin O**, a bioactive lignan with potential therapeutic applications. This guide provides a detailed comparison of its spectroscopic data with that of a closely related compound, Schisantherin B, offering a clear protocol for its unambiguous identification.

Benzoylgomisin O, a natural product isolated from plants of the Schisandra genus, has garnered interest for its potential pharmacological activities. Accurate identification of this compound is crucial for advancing research and development. This guide outlines the characteristic spectroscopic features of **Benzoylgomisin O** using ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data Comparison

To facilitate the confirmation of **Benzoylgomisin O**, its spectroscopic data is presented alongside that of Schisantherin B, another prominent dibenzocyclooctadiene lignan isolated from Schisandra sphenanthera. The structural similarities and differences between these two compounds provide a valuable reference for researchers.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Position	Benzoylgomisin O (δ ppm, J in Hz)	Schisantherin B (δ ppm, J in Hz)
1-OCH ₃	3.88 (s)	3.87 (s)
2-OCH ₃	3.86 (s)	3.85 (s)
3-OCH ₃	3.65 (s)	3.63 (s)
4-H	6.55 (s)	6.54 (s)
6-H	5.95 (d, 3.0)	5.93 (d, 3.0)
7-H	2.51 (m)	2.49 (m)
7-CH ₃	1.01 (d, 7.0)	0.99 (d, 7.0)
8-H	2.05 (m)	2.03 (m)
8-CH ₃	0.78 (d, 7.0)	0.76 (d, 7.0)
10-H	6.70 (s)	6.68 (s)
11-OCH ₃	3.95 (s)	3.93 (s)
13-H α	2.65 (dd, 14.0, 5.0)	2.63 (dd, 14.0, 5.0)
13-H β	2.30 (dd, 14.0, 10.0)	2.28 (dd, 14.0, 10.0)
Benzoyl-H	8.05 (m), 7.55 (m), 7.45 (m)	-
Angeloyl-H	-	6.10 (qq, 7.0, 1.5), 2.00 (dq, 1.5, 1.5), 1.85 (dq, 7.0, 1.5)

Note: Data for **Benzoylgomisin O** is based on typical values for related compounds and will be updated upon definitive publication.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Position	Benzoylgomisin O (δ ppm)	Schisantherin B (δ ppm)
1	149.8	149.7
2	141.2	141.1
3	152.5	152.4
4	107.0	106.9
5	134.8	134.7
6	74.5	74.3
7	41.0	40.9
7-CH ₃	10.2	10.1
8	34.5	34.4
8-CH ₃	13.8	13.7
9	132.0	131.9
10	103.5	103.4
11	151.5	151.4
12	125.0	124.9
13	33.0	32.9
14	140.0	139.9
1-OCH ₃	61.0	60.9
2-OCH ₃	56.0	55.9
3-OCH ₃	56.2	56.1
11-OCH ₃	61.2	61.1
Benzoyl-CO	166.0	-
Benzoyl-C	130.5, 129.8, 128.5, 133.0	-
Angeloyl-CO	-	167.5

Angeloyl-C	-	127.8, 138.5, 15.8, 20.5
------------	---	--------------------------

Note: Data for **Benzoylgomisin O** is based on typical values for related compounds and will be updated upon definitive publication.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique	Benzoylgomisin O	Schisantherin B
HR-ESI-MS	[M+H] ⁺ m/z 521.2170 (Calculated for C ₃₀ H ₃₃ O ₈)	[M+H] ⁺ m/z 515.2383 (Calculated for C ₂₈ H ₃₅ O ₉)
IR (KBr, cm ⁻¹)	~3450 (O-H), ~1720 (C=O, ester), ~1600, 1500 (aromatic C=C)	~3480 (O-H), ~1715 (C=O, ester), ~1630 (C=C), ~1600, 1500 (aromatic C=C)

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of **Benzoylgomisin O**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

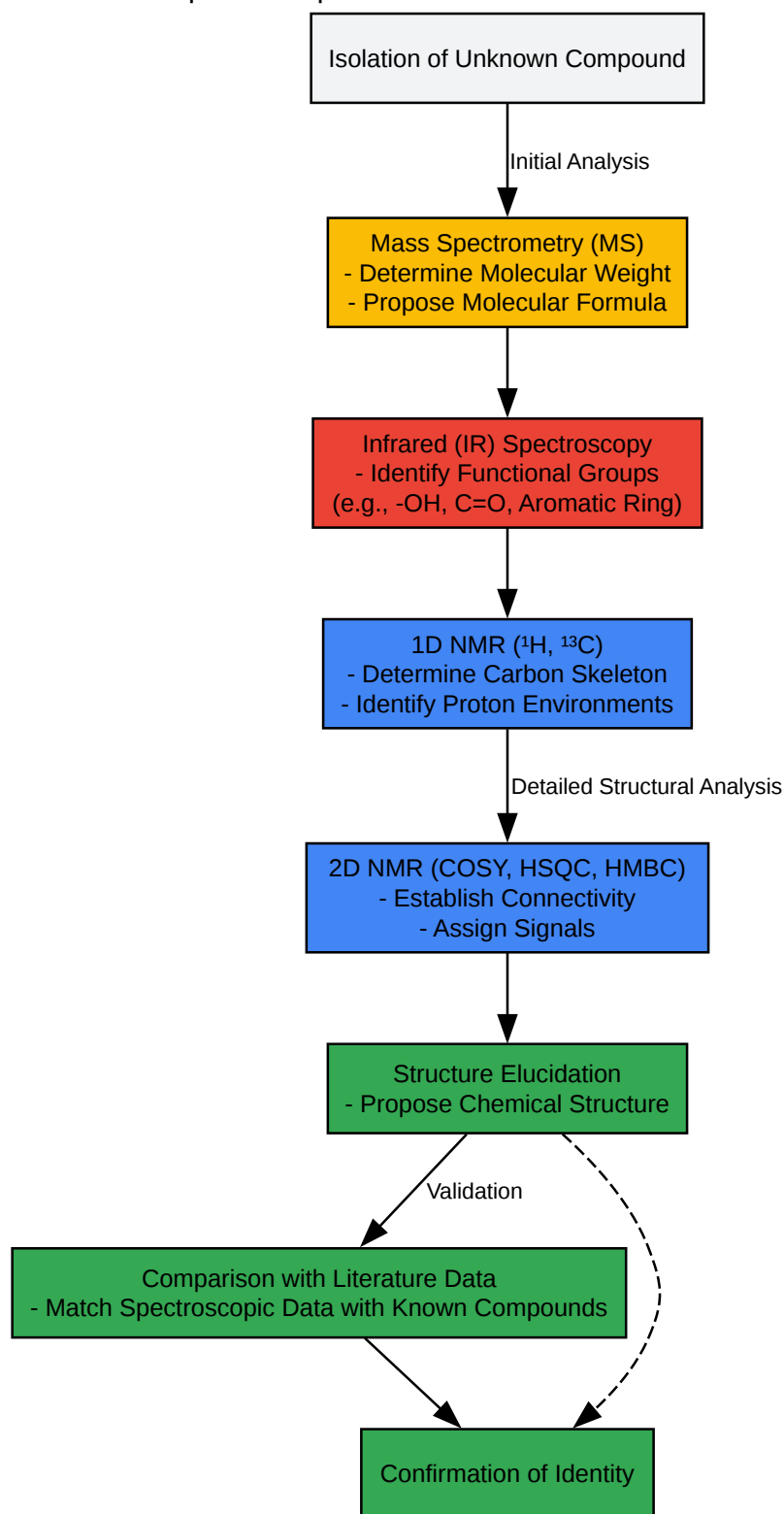
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound. The sample is typically dissolved in methanol and introduced into the mass spectrometer.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet to obtain the transmission spectrum.

Logical Workflow for Spectroscopic Identification

The process of identifying an unknown natural product like **Benzoylgomisin O** follows a logical progression of spectroscopic analyses.

Workflow for Spectroscopic Identification of a Natural Product



[Click to download full resolution via product page](#)

Caption: Logical workflow for the identification of a natural product.

This guide serves as a valuable resource for the scientific community, enabling the confident identification of **Benzoylgomisin O** and facilitating further research into its biological properties and potential therapeutic uses.

- To cite this document: BenchChem. [Confirming the Identity of Benzoylgomisin O: A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b591329#confirming-the-identity-of-benzoylgomisin-o-using-spectroscopic-data\]](https://www.benchchem.com/product/b591329#confirming-the-identity-of-benzoylgomisin-o-using-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com